4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile
Overview
Description
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a heterocyclic compound with a quinoline core structure. It is characterized by the presence of chlorine, methoxy groups, and a nitrile group attached to the quinoline ring.
Mechanism of Action
Target of Action
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is a synthetic compound used as an intermediate in the preparation of antineoplastic drugs
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation, leading to changes in the target’s function .
Biochemical Pathways
Given its use as an intermediate in the synthesis of antineoplastic drugs, it may be involved in pathways related to cell proliferation and apoptosis .
Result of Action
As an intermediate in the synthesis of antineoplastic drugs, it may contribute to the overall therapeutic effects of these drugs, such as inhibiting tumor growth and inducing apoptosis in cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances, and the specific conditions under which the compound is stored and used .
Biochemical Analysis
Biochemical Properties
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with enzymes such as Src kinase, which is involved in cell signaling pathways . The compound’s interaction with Src kinase results in the inhibition of its activity, thereby affecting downstream signaling processes. Additionally, this compound has shown potential in inhibiting epidermal growth factor receptor kinase, which is essential for cell proliferation and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of Src kinase by this compound leads to altered cell signaling, which can result in reduced cell proliferation and increased apoptosis . Furthermore, its impact on epidermal growth factor receptor kinase can lead to changes in gene expression patterns, affecting cellular responses to growth signals .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of Src kinase, inhibiting its catalytic activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts the signaling cascade, leading to altered cellular responses. Similarly, the binding of this compound to epidermal growth factor receptor kinase results in the inhibition of its activity, affecting cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to reduced efficacy over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes, resulting in prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to achieve therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of metabolites that can influence the compound’s overall efficacy and toxicity. Additionally, this compound can affect metabolic flux and alter metabolite levels, impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can interact with intracellular binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on its interactions with cellular components . This localization can influence the compound’s ability to modulate cellular processes and exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile typically involves multiple steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using accessible raw materials, mild reaction conditions, and efficient purification methods to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological activities .
Scientific Research Applications
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, catalysts, and materials with specific electronic properties
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloroquinoline: Used as an intermediate in the synthesis of chloroquine analogs.
4-Chloro-6,7-dimethoxyquinoline: Similar structure but lacks the nitrile group.
Uniqueness
4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
IUPAC Name |
4-chloro-6,7-dimethoxyquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c1-16-10-3-8-9(4-11(10)17-2)15-6-7(5-14)12(8)13/h3-4,6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLOMVBFQJAMCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442158 | |
Record name | 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214470-55-0 | |
Record name | 4-Chloro-6,7-dimethoxy-3-quinolinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=214470-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Chloro-6,7-dimethoxy-quinoline-3-carbonitrile in the synthesis of dibenzo[c,f]-2,7-naphthyridine ring systems?
A1: this compound serves as a key starting material in the synthesis of dibenzo[c,f]-2,7-naphthyridine derivatives []. It reacts with 2-methyl-benzene-1,3-diamine, ultimately forming the desired dibenzo[c,f]-2,7-naphthyridine ring system. This reaction was significantly optimized through Design of Experiments (DOE) to achieve higher yields [].
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